Azido-PEG9-t-butyl ester
Overview
Description
Azido-PEG9-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of Azido-PEG9-t-butyl ester involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
Azido-PEG9-t-butyl ester has a molecular formula of C25H49N3O11 . It is a PEG linker molecule with an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Chemical Reactions Analysis
The azide group in Azido-PEG9-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG9-t-butyl ester has a molecular weight of 567.7 g/mol . It is soluble in water, DMSO, DCM, DMF . The compound is stored at -20°C .
Scientific Research Applications
Azido-PEG9-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
This compound is used in proteomics research , and it’s typically stored at -20°C . Its molecular formula is C25H49N3O11, and its molecular weight is 567.67 .
Drug Delivery Systems
The hydrophilic PEG spacer in Azido-PEG9-t-butyl ester increases solubility in aqueous media . This makes it useful in drug delivery systems where solubility and stability of the drug are crucial.
Bioconjugation
The azide group in Azido-PEG9-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property is useful in bioconjugation where two molecules are joined together for biological applications.
Proteomics Research
Azido-PEG9-t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in various experimental procedures in this field.
Synthesis of PEGylated Compounds
The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property is useful in the synthesis of PEGylated compounds, which have applications in drug delivery and bioconjugation.
Safety And Hazards
Azido-PEG9-t-butyl ester should be handled with care. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention .
Future Directions
Azido-PEG9-t-butyl ester is a promising molecule in the field of proteomics research . It is used as a linker molecule in bio-conjugation processes . Its unique properties, such as its ability to form a stable triazole linkage via Click Chemistry and its solubility in aqueous media, make it a valuable tool in various research applications .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVYHQBKFTIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125969 | |
Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG9-t-butyl ester | |
CAS RN |
1818294-43-7 | |
Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.